

(Rac)-Sograzepide: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

Abstract

(Rac)-Sograzepide, also known as Netazepide and designated by the codes YF476 and YM-220, is a potent and highly selective, orally active antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of (Rac)-Sograzepide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the gastrin/CCK-B receptor pathway. This document details the proposed synthesis of (Rac)-Sograzepide, summarizes its key pharmacological data, and provides protocols for relevant biological assays.

Discovery and Rationale

The discovery of **(Rac)-Sograzepide** was driven by the need for a potent and selective antagonist for the gastrin/CCK-B receptor. Gastrin, a hormone that plays a crucial role in stimulating gastric acid secretion, has also been implicated in the proliferation of certain cell types in the gastrointestinal tract, including enterochromaffin-like (ECL) cells.[2] Dysregulation of gastrin signaling can lead to conditions such as hypergastrinemia, which is associated with the development of gastric neuroendocrine tumors (g-NETs).[2] Therefore, a selective antagonist of the gastrin/CCK-B receptor was sought as a potential therapeutic agent for these conditions.



(Rac)-Sograzepide emerged from a series of 1,4-benzodiazepin-2-one derivatives and was identified as a lead compound due to its high affinity and selectivity for the gastrin/CCK-B receptor over the CCK-A receptor.[1]

Proposed Synthesis Pathway

While a detailed, step-by-step synthesis of **(Rac)-Sograzepide** is not readily available in the public domain, a plausible synthetic route can be constructed based on the general schemes provided in the medicinal chemistry literature for analogous 1,4-benzodiazepin-2-one derivatives. The following is a proposed multi-step synthesis for **(Rac)-Sograzepide**.

Starting Materials:

- 2-Amino-5-chlorobenzophenone
- Glycine ethyl ester hydrochloride
- Pivaloyl chloride
- (R)-3-Amino-5-(2-pyridyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 3-(Methylamino)phenyl isocyanate

Proposed Synthesis Steps:

- Formation of the Benzodiazepine Core: The synthesis would likely begin with the condensation of a 2-aminobenzophenone derivative with an amino acid ester, such as glycine ethyl ester, to form the 1,4-benzodiazepine core structure.
- Introduction of the Pivaloylmethyl Group: The next step would involve the alkylation of the benzodiazepine nitrogen with a pivaloylmethyl group, likely using a reagent like bromo- or chloromethyl pivalate.
- Formation of the Urea Moiety: The final key step would be the formation of the urea linkage.
 This would involve the reaction of the amino group on the benzodiazepine core with a
 substituted phenyl isocyanate, specifically 3-(methylamino)phenyl isocyanate, to yield the
 final product, (Rac)-Sograzepide.



It is important to note that this is a generalized and proposed pathway. The actual synthesis may involve different reagents, protecting group strategies, and reaction conditions to optimize yield and purity.

Mechanism of Action

(Rac)-Sograzepide functions as a competitive antagonist at the gastrin/CCK-B receptor.[1] By binding to this receptor, it prevents the endogenous ligand, gastrin, from binding and initiating downstream signaling cascades. The primary consequence of this antagonism is the inhibition of gastrin-stimulated gastric acid secretion. Furthermore, by blocking the trophic effects of gastrin, Sograzepide can inhibit the proliferation of gastrin-sensitive cells, such as ECL cells, which is the basis for its investigation in the treatment of g-NETs.[2]

Signaling Pathway



Click to download full resolution via product page

Caption: Gastrin/CCK-B Receptor Signaling Pathway and Inhibition by (Rac)-Sograzepide.

Quantitative Data

The following tables summarize key quantitative data for **(Rac)-Sograzepide** from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency



Parameter	Receptor	Species	Value	Reference
Ki	Gastrin/CCK-B	Rat (brain)	0.068 nM	[1]
Gastrin/CCK-B	Canine (cloned)	0.62 nM	[1]	
Gastrin/CCK-B	Human (cloned)	0.19 nM	[1]	_
Selectivity	CCK-A vs. CCK-	Rat	>7,000-fold	
IC50	Gastrin/CCK-B	Not Specified	0.3 nM	

Table 2: In Vivo Efficacy in Animal Models

Model	Species	Route	Parameter	Value	Reference
Pentagastrin- induced acid secretion	Rat	IV	ED50	0.0086 μmol/kg	[1]
Pentagastrin- induced acid secretion	Dog	IV	ED50	0.018 μmol/kg	[1]
Pentagastrin- induced acid secretion	Dog	PO	ED50	0.020 μmol/kg	[1]

Table 3: Clinical Trial Data in Patients with Gastric Neuroendocrine Tumors



Parameter	Treatment Duration	Result	p-value	Reference
Tumor Number	12 weeks	Significant reduction	<0.001	
Size of Largest Tumor	12 weeks	Significant reduction	<0.001	_
Plasma Chromogranin A	12 weeks	Normalized in all patients	<0.001	_
Tumor Eradication	52 weeks	All tumors cleared in 5/13 patients	Not reported	[2]
Tumor Number Reduction	52 weeks	Significant reduction in remaining patients	<0.01	[2]
Size of Largest Tumor Reduction	52 weeks	Significant reduction in remaining patients	<0.001	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **(Rac)-Sograzepide**.

5.1. Gastrin/CCK-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of **(Rac)-Sograzepide** for the gastrin/CCK-B receptor.

Materials:

 Membrane preparations from cells expressing the recombinant human gastrin/CCK-B receptor.



- [125I]-labeled gastrin or a suitable CCK-B selective radioligand.
- (Rac)-Sograzepide at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
- Non-specific binding control (e.g., a high concentration of unlabeled gastrin).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- In a 96-well plate, combine the receptor membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of (Rac)-Sograzepide.
- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value of (Rac)-Sograzepide by non-linear regression analysis of the competition binding data.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
- 5.2. Immunohistochemical Staining for Ki-67



Objective: To assess the proliferative index in gastric tissue samples.

Materials:

- Formalin-fixed, paraffin-embedded gastric biopsy tissues.
- Microtome.
- Glass slides.
- Xylene and graded ethanol series for deparaffinization and rehydration.
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
- Hydrogen peroxide (3%) to block endogenous peroxidase activity.
- Blocking serum (e.g., normal goat serum).
- Primary antibody: anti-Ki-67 monoclonal antibody.
- · Biotinylated secondary antibody.
- Avidin-biotin-peroxidase complex (ABC) reagent.
- DAB (3,3'-diaminobenzidine) chromogen.
- Hematoxylin counterstain.
- Mounting medium.

Procedure:

- $\bullet\,$ Cut 4-5 μm sections from the paraffin-embedded tissue blocks and mount them on glass slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Perform antigen retrieval by heating the slides in citrate buffer.



- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding sites with normal goat serum.
- Incubate the sections with the primary anti-Ki-67 antibody.
- Wash and incubate with the biotinylated secondary antibody.
- Wash and incubate with the ABC reagent.
- Develop the color with DAB chromogen.
- · Counterstain with hematoxylin.
- Dehydrate the sections, clear in xylene, and mount with a coverslip.
- The Ki-67 labeling index is determined by counting the percentage of positively stained nuclei in a defined number of tumor cells.
- 5.3. Plasma Chromogranin A (CgA) Measurement

Objective: To measure the levels of the neuroendocrine tumor marker Chromogranin A in plasma.

Materials:

- Patient plasma samples collected in EDTA tubes.
- Commercially available Chromogranin A ELISA kit.
- Microplate reader.

Procedure:

- Follow the instructions provided with the commercial ELISA kit.
- Typically, the assay involves adding patient plasma samples and standards to microplate wells coated with a capture antibody specific for CgA.

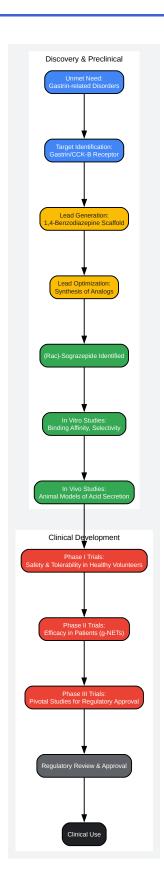


- After an incubation period, the wells are washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
- Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product.
- The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
- The concentration of CgA in the patient samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the CgA standards.

Logical Workflow

The following diagram illustrates the logical workflow from the discovery of **(Rac)-Sograzepide** to its clinical application.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Netazepide, a gastrin/cholecystokinin-2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-Sograzepide: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b8069534#rac-sograzepide-discovery-and-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com